molecular formula C12H15NO2 B3430193 N-(2,3-dimethylphenyl)-3-oxobutanamide CAS No. 80357-48-8

N-(2,3-dimethylphenyl)-3-oxobutanamide

Cat. No.: B3430193
CAS No.: 80357-48-8
M. Wt: 205.25 g/mol
InChI Key: JLBRPUWVDHSZKB-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-3-oxobutanamide is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and an amide group attached to a 3-oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide typically involves the reaction of 2,3-dimethylaniline with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate enamine, which subsequently undergoes cyclization to form the desired product. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or ethanol for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The continuous flow process offers advantages such as improved yield, reduced reaction time, and better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-3-oxobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2,3-dimethylphenyl)-3-oxobutanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-3-oxobutanamide exerts its effects involves interactions with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of certain proteases or kinases, thereby affecting signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    This compound: is unique due to the specific positioning of the methyl groups on the phenyl ring and the presence of the 3-oxobutanamide moiety. .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-5-4-6-11(10(8)3)13-12(15)7-9(2)14/h4-6H,7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBRPUWVDHSZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204507
Record name N-(Dimethylphenyl)-3-oxobutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55909-76-7, 80357-48-8
Record name N-(Dimethylphenyl)-3-oxobutyramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055909767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC165880
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165880
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Dimethylphenyl)-3-oxobutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(dimethylphenyl)-3-oxobutyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.428
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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